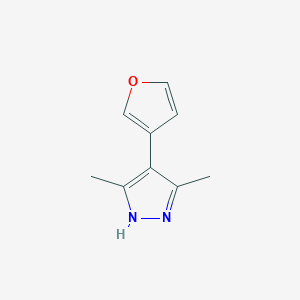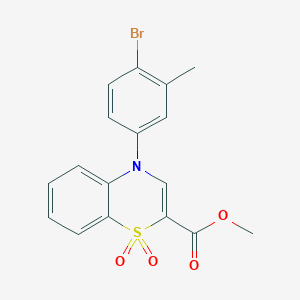
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrazine) could contribute to its stability, while the trifluoromethyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole and pyrazine rings might participate in electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar trifluoromethyl group, while its melting and boiling points would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
The exploration into the scientific applications of compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has led to the synthesis and characterization of novel coordination complexes. These complexes demonstrate significant antioxidant activity. In a study, pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibit supramolecular architectures. Their antioxidant activity was assessed in vitro, revealing that both the ligands and their complexes present considerable antioxidant effects (Chkirate et al., 2019).
Heterocyclic Compounds and Biologically Active Substances
Heterocyclic compounds, including pyrazole and triazole derivatives, are prominent in the creation of new drugs due to their wide spectrum of biological activities. Research aimed at optimizing synthesis conditions for these compounds has led to the development of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. These compounds have been synthesized with high yields and purity, and preliminary screenings indicate a broad spectrum of potential actions, underscoring the versatility of these heterocyclic compounds in drug development (Hotsulia & Fedotov, 2019).
Antimicrobial Activities of Thiazole Derivatives
Thiazole derivatives, synthesized by incorporating a pyrazole moiety, have shown significant antimicrobial activities. The study synthesized novel thiazoles and tested them for anti-bacterial and anti-fungal activities, with some compounds exhibiting high efficacy. This research highlights the potential of pyrazole-containing compounds in the development of new antimicrobial agents, demonstrating the chemical versatility and biological relevance of these compounds (Saravanan et al., 2010).
Synthesis and Characterization for Antimicrobial Evaluation
The synthesis and characterization of pyrazole-imidazole-triazole hybrids have been carried out, leading to a series of compounds evaluated for antimicrobial activity. One of the synthesized compounds demonstrated remarkable potency against A. niger, even surpassing the reference drug Fluconazole. This study not only showcases the antimicrobial potential of such compounds but also emphasizes the importance of structural characterization in identifying effective antimicrobial agents (Punia et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-14(9-15(25-26)16-11-22-5-6-23-16)10-24-17(27)8-12-3-2-4-13(7-12)18(19,20)21/h2-7,9,11H,8,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSDCLVYUVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

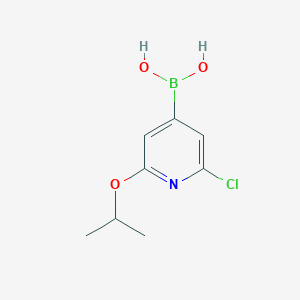
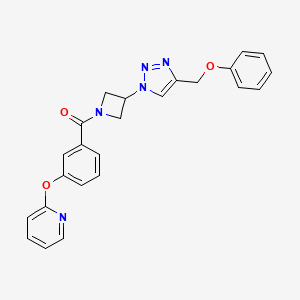

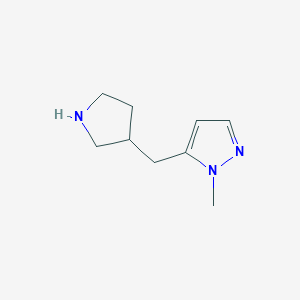
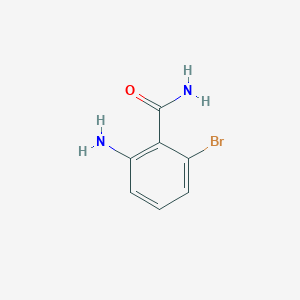
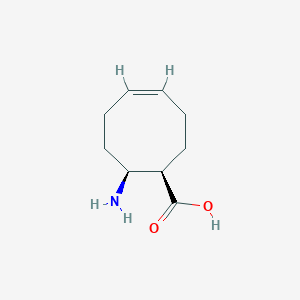
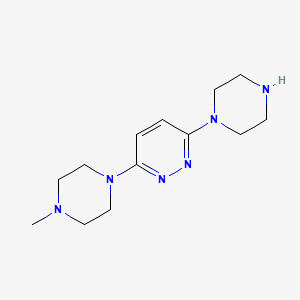
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)
![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)


